Cas no 30801-95-7 (2-Penten-1-ol, 3-methyl-, (E)-)

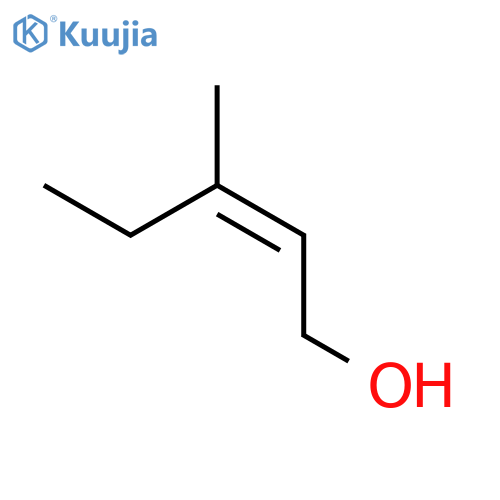

30801-95-7 structure

商品名:2-Penten-1-ol, 3-methyl-, (E)-

2-Penten-1-ol, 3-methyl-, (E)- 化学的及び物理的性質

名前と識別子

-

- 2-Penten-1-ol, 3-methyl-, (E)-

- (E)-3-methylpent-2-en-1-ol

- trans-3-methylpent-3-en-5-ol

- starbld0042002

- (2E)-3-Methyl-2-penten-1-ol

- 30801-95-7

- (2E)-3-METHYLPENT-2-EN-1-OL

- SCHEMBL709739

- 2747-48-0

- 3-Methyl-2-penten-1-ol

- 2-Penten-1-ol, 3-methyl-, (2E)-

- (E)-3-Methyl-2-penten-1-ol

- EN300-141099

- EN300-7470838

- (2E)-3-Methyl-2-penten-1-ol #

- 2-Penten-1-ol, 3-methyl-

- Trans-3-methylpent-3-ene-5-ol

-

- インチ: InChI=1S/C6H12O/c1-3-6(2)4-5-7/h4,7H,3,5H2,1-2H3/b6-4+

- InChIKey: QFXSWGXWZXSGLC-GQCTYLIASA-N

- ほほえんだ: CCC(=CCO)C

計算された属性

- せいみつぶんしりょう: 100.08886

- どういたいしつりょう: 100.088815002g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 7

- 回転可能化学結合数: 2

- 複雑さ: 64.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 1

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

- PSA: 20.23

2-Penten-1-ol, 3-methyl-, (E)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7470838-0.5g |

(2E)-3-methylpent-2-en-1-ol |

30801-95-7 | 95% | 0.5g |

$1058.0 | 2024-05-23 | |

| A2B Chem LLC | AB41496-500mg |

2-Penten-1-ol, 3-methyl-, (2E)- |

30801-95-7 | 95% | 500mg |

$1149.00 | 2024-04-20 | |

| Aaron | AR003210-5g |

2-Penten-1-ol, 3-methyl-, (2E)- |

30801-95-7 | 95% | 5g |

$5436.00 | 2023-12-14 | |

| Aaron | AR003210-50mg |

2-Penten-1-ol, 3-methyl-, (2E)- |

30801-95-7 | 95% | 50mg |

$459.00 | 2025-02-10 | |

| Aaron | AR003210-10g |

2-Penten-1-ol, 3-methyl-, (2E)- |

30801-95-7 | 95% | 10g |

$8051.00 | 2023-12-14 | |

| A2B Chem LLC | AB41496-1g |

2-Penten-1-ol, 3-methyl-, (2E)- |

30801-95-7 | 95% | 1g |

$1464.00 | 2024-04-20 | |

| A2B Chem LLC | AB41496-250mg |

2-Penten-1-ol, 3-methyl-, (2E)- |

30801-95-7 | 95% | 250mg |

$743.00 | 2024-04-20 | |

| 1PlusChem | 1P0031SO-10g |

2-Penten-1-ol, 3-methyl-, (2E)- |

30801-95-7 | 95% | 10g |

$7277.00 | 2023-12-17 | |

| 1PlusChem | 1P0031SO-500mg |

2-Penten-1-ol, 3-methyl-, (2E)- |

30801-95-7 | 95% | 500mg |

$1370.00 | 2024-05-06 | |

| Enamine | EN300-7470838-0.05g |

(2E)-3-methylpent-2-en-1-ol |

30801-95-7 | 95% | 0.05g |

$315.0 | 2024-05-23 |

2-Penten-1-ol, 3-methyl-, (E)- 関連文献

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

5. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

30801-95-7 (2-Penten-1-ol, 3-methyl-, (E)-) 関連製品

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量